molecular formula C10H6O4 B11908010 2-Oxo-2H-chromene-4-carboxylic acid CAS No. 27393-46-0

2-Oxo-2H-chromene-4-carboxylic acid

Cat. No.: B11908010
CAS No.: 27393-46-0
M. Wt: 190.15 g/mol
InChI Key: DORZTUIRBJRLFD-UHFFFAOYSA-N
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Description

2-Oxo-2H-chromene-4-carboxylic acid (CAS: 4940-39-0) is a chromene derivative characterized by a fused benzopyran-4-one core with a carboxylic acid substituent at the 2-position. Its molecular formula is C₁₀H₆O₄, with a molecular weight of 190.15 g/mol . This compound serves as a key intermediate in synthesizing pharmacologically active derivatives, such as sulfonamide-linked carboxamides (e.g., 4-oxo-N-(4-sulfamoylphenyl)-4H-chromene-2-carboxamide), which exhibit carbonic anhydrase inhibitory properties . The compound’s synthesis typically involves reacting 4-oxo-4H-chromene-2-carboxylic acid with reagents like phosphorus pentachloride to form acyl chlorides, enabling further derivatization .

Physical properties include a high melting point (>250°C) and stability under dry, room-temperature storage . Its reactivity is influenced by the electron-withdrawing carbonyl and carboxylic acid groups, making it amenable to nucleophilic substitution and condensation reactions.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-oxochromene-4-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6O4/c11-9-5-7(10(12)13)6-3-1-2-4-8(6)14-9/h1-5H,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DORZTUIRBJRLFD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CC(=O)O2)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60345540
Record name 2-Oxo-2H-chromene-4-carboxylic acid
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URL https://comptox.epa.gov/dashboard/DTXSID60345540
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

190.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

27393-46-0
Record name 2-Oxo-2H-1-benzopyran-4-carboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=27393-46-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Oxo-2H-chromene-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60345540
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Coumarin-4-carboxylic acid
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0032944
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Oxo-2H-chromene-4-carboxylic acid can be synthesized through several methods. One common synthetic route involves the condensation of salicylaldehyde with malonic acid in the presence of a base, followed by cyclization to form the chromene ring. The reaction is typically carried out in an organic solvent such as ethanol or methanol, and the product is purified through recrystallization .

Another method involves the use of substituted phenyl rings and coumarin scaffolds, which are coupled via an amide warhead. This method is often used to create analogues of the compound for specific biological activities .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using the aforementioned methods. The process is optimized for high yield and purity, often involving continuous flow reactors and automated purification systems to ensure consistent quality .

Chemical Reactions Analysis

Types of Reactions

2-Oxo-2H-chromene-4-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Medicinal Chemistry

2-Oxo-2H-chromene-4-carboxylic acid is primarily studied for its potential therapeutic effects. Its derivatives have been investigated for various biological activities:

  • Antimicrobial Activity : Research indicates that this compound exhibits significant antimicrobial properties against a range of bacterial strains, including Staphylococcus aureus and Escherichia coli. Studies have demonstrated its effectiveness in inhibiting bacterial growth, suggesting potential applications in developing new antibiotics .
  • Anticancer Properties : Several studies have shown that this compound derivatives can induce apoptosis in cancer cell lines such as A549 (lung cancer) and MCF7 (breast cancer). Mechanistic studies suggest that these compounds may modulate apoptotic pathways, influencing the expression of key proteins involved in cell survival and death .

Biological Research

The compound's ability to interact with biological targets makes it a valuable tool in biological research:

  • Antioxidant Activity : The antioxidant properties of this compound are noteworthy. It has been shown to scavenge free radicals, thereby protecting cells from oxidative stress-related damage. This property is crucial for research into diseases linked to oxidative stress, such as neurodegenerative disorders .
  • Enzyme Inhibition : The compound has been studied for its potential to inhibit specific enzymes implicated in various diseases. For instance, it may inhibit cyclooxygenase enzymes involved in inflammation, making it a candidate for anti-inflammatory drug development .

Material Science

In addition to its biological applications, this compound is utilized in material science:

  • Dyes and Pigments : Due to its chromophoric properties, this compound is used in the synthesis of dyes and pigments. Its derivatives can exhibit vibrant colors, making them suitable for applications in textiles and coatings .

Case Studies

StudyFindings
Antimicrobial Efficacy StudyDemonstrated significant inhibition of bacterial strains (e.g., Staphylococcus aureus) with minimum inhibitory concentrations (MICs) below 100 µg/mL.
Anticancer ActivityShowed that derivatives could induce apoptosis in A549 and MCF7 cell lines through modulation of Bax/Bcl-2 ratios.
Antioxidant PropertiesConfirmed scavenging activity against DPPH radicals with IC50 values indicating strong antioxidant potential.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations on the Chromene Core

Methyl-Substituted Derivatives
  • 7,8-Dimethyl-4-oxo-4H-chromene-2-carboxylic Acid (2f): Melting point: 259–261°C, yield: 93% .
  • 6,7-Dimethyl-4-oxo-N-(4-sulfamoylphenyl)-4H-chromene-2-carboxamide (5e) :
    • Melting point: 310°C (unfinished data in suggests even higher thermal stability).
    • The sulfonamide group introduces hydrogen-bonding capacity, critical for enzyme inhibition .
Hydroxylated Derivatives
  • 7-Hydroxy-4-oxo-4H-chromene-2-carboxylic Acid: CAS: 30113-83-8, molecular weight: 206.15 g/mol .
Chloro-Substituted Derivatives
  • 6-Chloro-4,7-dimethyl-2-oxo-2H-chromene-3-carboxylic Acid :
    • CAS: 1774901-87-9, molecular formula: C₁₂H₉ClO₄ .
    • Chlorine at position 6 and methyl groups at 4 and 7 contribute to lipophilicity, favoring membrane penetration in biological systems.

Functional Group Modifications

Ester Derivatives
  • Ethyl 4-oxo-4H-chromene-2-carboxylate :
    • Replaces the carboxylic acid with an ethoxycarbonyl group, reducing acidity and altering pharmacokinetics .
    • Used as a precursor for prodrug formulations due to improved bioavailability.
Sulfonamide-Linked Carboxamides
  • 4-Oxo-N-(4-sulfamoylphenyl)-4H-chromene-2-carboxamide (5a) :
    • Melting point: 296–298°C, yield: 93% .
    • The sulfonamide moiety enables hydrogen bonding with carbonic anhydrase active sites, enhancing inhibitory activity .

Crystallographic and Hydrogen-Bonding Patterns

  • 3-Methyl-4-oxo-2-phenyl-4H-chromene-8-carboxylic Acid :
    • Exhibits intermolecular O–H⋯O and C–H⋯O interactions, stabilizing crystal packing .
    • Dihedral angles between chromene and phenyl groups influence molecular stacking .
  • 4-Chlorophenyl 2-oxo-2H-chromene-3-carboxylate :
    • Weak C–H⋯O hydrogen bonds contribute to a layered crystal structure .

Biological Activity

2-Oxo-2H-chromene-4-carboxylic acid, also known as a coumarin derivative, has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This article explores the compound's biological properties, mechanisms of action, and potential therapeutic applications, supported by case studies and research findings.

Chemical Structure and Properties

The molecular formula of this compound is C11H8O5C_{11}H_8O_5. It features a chromene ring structure with a carboxylic acid group at the 4-position. This unique structure contributes to its biological activity.

Biological Activities

The biological activities of this compound include:

  • Antimicrobial Activity : Studies have demonstrated that this compound exhibits significant antimicrobial properties against various pathogens, including bacteria and fungi. For instance, it has shown high activity against Staphylococcus pneumoniae and moderate activity against Pseudomonas aeruginosa .
  • Anticancer Properties : Research indicates that derivatives of this compound possess anticancer effects. In vitro studies have revealed that it can inhibit cell proliferation in various cancer cell lines, including A549 (lung), MCF7 (breast), and HL-60 (leukemia) cells. The mechanism involves inducing apoptosis through the modulation of apoptotic proteins like Bax and Bcl-2 .
  • Antioxidant Effects : The compound has been shown to exhibit antioxidant properties, which may contribute to its protective effects against oxidative stress-related diseases .

The mechanisms underlying the biological activities of this compound include:

  • Interaction with Molecular Targets : The compound interacts with various enzymes and receptors, modulating their activity. For example, it may influence signaling pathways related to inflammation and oxidative stress .
  • Structure-Activity Relationship (SAR) : The biological activity is closely related to the structural features of the compound. Variations in substituents on the chromene ring can significantly alter its potency and selectivity towards different biological targets .

Case Study 1: Anticancer Activity

A study investigated the effects of this compound on MCF7 breast cancer cells. The results indicated a dose-dependent inhibition of cell proliferation, with IC50 values demonstrating significant cytotoxicity at higher concentrations. Mechanistic studies revealed that the compound induced apoptosis through mitochondrial pathways, characterized by increased Bax expression and decreased Bcl-2 levels .

Case Study 2: Antimicrobial Efficacy

In another study, derivatives of this compound were tested against a panel of bacterial strains. The results showed that several derivatives exhibited potent antimicrobial activity, particularly against Gram-positive bacteria. The study highlighted the importance of functional groups in enhancing antimicrobial efficacy .

Data Table: Summary of Biological Activities

Biological ActivityTarget Organisms/Cell LinesMechanism
AntimicrobialStaphylococcus pneumoniae, Pseudomonas aeruginosaInhibition of cell wall synthesis
AnticancerMCF7 (breast), A549 (lung)Induction of apoptosis via Bax/Bcl-2 modulation
AntioxidantVarious oxidative stress modelsScavenging free radicals

Q & A

Q. How can green chemistry principles be applied to synthesize this compound sustainably?

  • Methodological Answer : Replace DMF with cyclopentyl methyl ether (CPME) or ethanol. Use microwave-assisted synthesis to reduce reaction time/energy. Catalytic methods (e.g., biocatalysts) minimize waste. Solvent recovery systems (rotary evaporation) enhance efficiency .

Notes

  • Methodological Rigor : Combines experimental and computational tools to address reproducibility and mechanistic clarity.

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